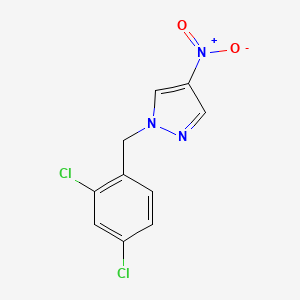![molecular formula C23H20ClN3O3S B2684060 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-93-5](/img/structure/B2684060.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, commonly known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression of EGFR has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has highlighted their potential as selective class III agents for cardiac electrophysiological activity. These compounds, including variants with the imidazolyl moiety, have shown comparable potency to known selective class III agents in both in vitro and in vivo models, suggesting their utility in addressing cardiac arrhythmias (Morgan et al., 1990).
Organocatalysis
Imidazole-based zwitterionic salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles. This catalytic activity facilitates green chemistry applications, particularly in synthesizing complex molecules on a gram scale, which is crucial for the development of pharmaceuticals and other functional materials (Ghosal et al., 2016).
Antitumor Activity
Derivatives of imidazolylalkyl-1,4-benzodiazepines have been explored for their potent preclinical antitumor activity. Specifically, compounds with modifications on the sulfonyl group have demonstrated cellular activity at low nanomolar concentrations, with some achieving curative efficacy in animal models. This indicates their potential application in cancer therapy (Hunt et al., 2000).
Corrosion Inhibition
Novel benzimidazole derivatives have been studied for their corrosion inhibiting properties on mild steel in acidic conditions. These studies encompass gravimetric, electrochemical, and scanning electron microscopy techniques to understand the inhibitors' efficacy and mechanism of action, showcasing the application of these compounds in protecting industrial materials (Chaouiki et al., 2020).
Anticonvulsant Agents
Research into heterocyclic compounds incorporating a sulfonamide moiety has led to the discovery of potential anticonvulsant agents. Specific derivatives have shown protection against convulsions induced in experimental models, highlighting their research relevance in developing new treatments for epilepsy and related disorders (Farag et al., 2012).
Materials Science
The synthesis of polyimides from diamines containing imidazole pendant groups has been explored for creating soluble and thermally stable polymers. These materials exhibit excellent solubility in polar solvents and high glass transition temperatures, making them suitable for advanced material applications, including electronics and coatings (Ghaemy & Alizadeh, 2009).
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-10-12-19(13-11-17)31(29,30)14-4-9-22(28)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)27-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOJZPQNLKFMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)

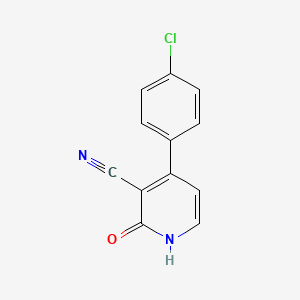
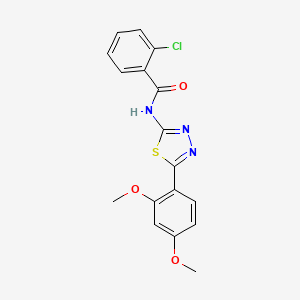
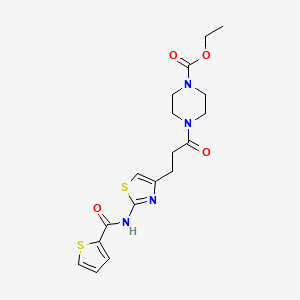
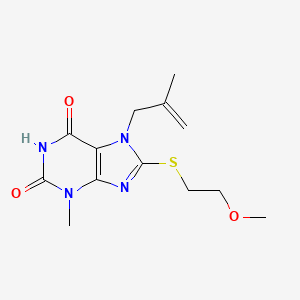
![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)
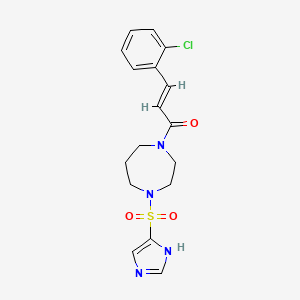
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
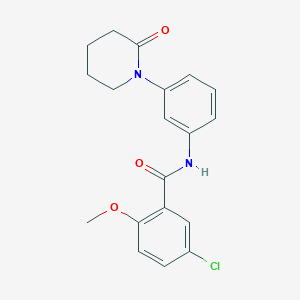
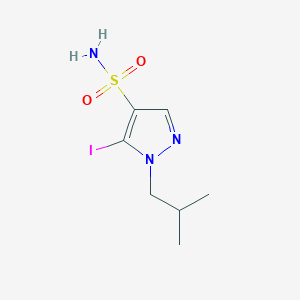
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)
